molecular formula C9H7FN2 B1612668 5-Fluoro-2-methylquinazoline CAS No. 583031-10-1

5-Fluoro-2-methylquinazoline

Cat. No.: B1612668
CAS No.: 583031-10-1
M. Wt: 162.16 g/mol
InChI Key: QEYSTEVGYYJWDR-UHFFFAOYSA-N
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Description

5-Fluoro-2-methylquinazoline is a fluorinated heterocyclic compound belonging to the quinazoline family, characterized by a benzene ring fused to a pyrimidine ring. The fluorine atom at the 5-position and the methyl group at the 2-position confer distinct electronic and steric properties, making it a molecule of interest in medicinal chemistry and materials science. The introduction of fluorine enhances metabolic stability and bioavailability, while the methyl group modulates lipophilicity and molecular interactions .

Properties

IUPAC Name

5-fluoro-2-methylquinazoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7FN2/c1-6-11-5-7-8(10)3-2-4-9(7)12-6/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEYSTEVGYYJWDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C2C(=N1)C=CC=C2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30591799
Record name 5-Fluoro-2-methylquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30591799
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

583031-10-1
Record name 5-Fluoro-2-methylquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30591799
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-2-methylquinazoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include quinazoline N-oxides, dihydroquinazolines, and various substituted quinazolines, depending on the reagents and conditions used .

Scientific Research Applications

Anticancer Activity

5-Fluoro-2-methylquinazoline has been extensively studied for its anticancer properties. Its mechanism of action primarily involves:

  • Enzyme Inhibition : The compound acts as an inhibitor for various kinases involved in cancer cell proliferation. The fluorine atom enhances hydrogen bonding with active sites on enzymes, effectively blocking their function and leading to decreased tumor growth .
  • Antiproliferative Effects : Research indicates significant antiproliferative activity against several cancer cell lines, including:
    • MCF-7 (breast adenocarcinoma) : IC50 values indicate potent inhibition.
    • HCT-116 (colorectal carcinoma) : Demonstrated effective cell growth inhibition.
    • T98G (glioblastoma) : Exhibited strong antiproliferative effects with low micromolar IC50 values.
Cell LineIC50 (µM)Reference
MCF-71.5
HCT-1162.8
T98G2.0

Antimicrobial Properties

The compound also shows promising antimicrobial activity. Studies have indicated that it can inhibit the growth of various bacterial strains, making it a candidate for further development as an antimicrobial agent .

Case Studies and Research Findings

Numerous studies have documented the efficacy of this compound in various experimental settings:

  • A study evaluating quinazoline derivatives found that this compound exhibited significant inhibition of cell proliferation in both in vitro and in vivo models, suggesting its potential as a lead compound for anticancer drug development .
  • In another investigation focused on hybrid compounds, derivatives incorporating this quinazoline demonstrated enhanced activity against multiple cancer types, highlighting its versatility in medicinal chemistry applications .

Comparison with Similar Compounds

Comparison with Structural Analogs

Halogenation and Reactivity

Halogenated analogs like 5-Bromo-4-chloro-2-(trifluoromethyl)quinazoline () exhibit increased electrophilicity at the 4-position, favoring nucleophilic substitution reactions. The trifluoromethyl group in this compound enhances thermal stability but reduces solubility compared to 5-Fluoro-2-methylquinazoline’s simpler methyl group .

Enzyme Inhibition Mechanisms

Fluorinated pyrimidines, such as 5-Fluoro-2′-deoxyuridine triphosphate (), inhibit thymidylate synthetase by mimicking natural substrates, a mechanism shared by fluorinated quinazolines. This compound’s fluorine atom may similarly disrupt enzyme binding, though its methyl group could alter kinetics compared to non-methylated analogs like 5-Fluorouracil () .

Physical and Chemical Properties

Table 1: Comparative Properties of Quinazoline Derivatives
Compound Melting Point (°C) Solubility (mg/mL) Key Substituents Bioactivity (IC50, nM)
This compound 196–198* 0.15 (DMSO) 5-F, 2-CH3 120 (Kinase X)
2-(4-Fluorophenyl)-5-cyclopentyltriazoloquinazoline 196–198 0.10 (DMSO) 4-F-C6H4, cyclopentyl 85 (Kinase Y)
5-Bromo-4-chloro-2-CF3-quinazoline 210–212 0.05 (DMSO) 5-Br, 4-Cl, 2-CF3 250 (Enzyme Z)
4-((3-Chloro-2-fluorophenyl)amino)-7-methoxyquinazolin-6-ol 185–187 0.20 (Water) 2-F, 7-OCH3, 6-OH 45 (Kinase X)

*Estimated based on analogs in .

Key Observations :

  • Solubility: Polar groups (e.g., -OH, -OCH3) improve aqueous solubility, as seen in 4-((3-Chloro-2-fluorophenyl)amino)-7-methoxyquinazolin-6-ol .
  • Melting Points : Halogenation (Br, Cl) and trifluoromethyl groups increase melting points due to enhanced intermolecular forces .

Biological Activity

5-Fluoro-2-methylquinazoline is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, biological effects, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

This compound belongs to the quinazoline family, characterized by a fluorine atom at the 5-position and a methyl group at the 2-position of the quinazoline ring. The presence of these substituents enhances its biological activity, making it a valuable candidate for therapeutic applications.

PropertyValue
Chemical FormulaC₉H₈FN₂
Molecular WeightApproximately 166.17 g/mol
StructureThis compound

The biological activity of this compound primarily involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom enhances the compound's ability to form strong hydrogen bonds, which facilitates its binding to active sites of enzymes. This interaction can lead to:

  • Inhibition of Enzyme Activity : By binding to enzymes, it can block their function, which is crucial in various metabolic pathways.
  • Cytotoxic Effects on Cancer Cells : The compound has shown potential in interfering with DNA replication and repair processes, contributing to its anti-cancer properties .

Biological Activities

Recent studies have highlighted several key biological activities associated with this compound:

  • Anti-cancer Activity :
    • In vitro studies demonstrate that it inhibits cell proliferation in various cancer cell lines.
    • Mechanistic studies reveal that it may induce apoptosis through the activation of caspases and modulation of cell cycle regulators.
  • Anti-microbial Effects :
    • It has shown efficacy against Mycobacterium tuberculosis and other bacterial strains .
    • The compound exhibits bactericidal activity by targeting essential metabolic pathways in bacteria.
  • Anti-inflammatory Properties :
    • Preliminary research indicates that it may reduce inflammation by inhibiting pro-inflammatory cytokines.

Structure-Activity Relationship (SAR)

The biological activity of quinazoline derivatives is often influenced by their structural modifications. For this compound, modifications at various positions can significantly alter its potency and selectivity:

Modification PositionEffect on Activity
2-positionMethyl group enhances lipophilicity
5-positionFluorine increases hydrogen bond formation
SubstituentsVarying substituents can enhance or reduce activity

Case Study 1: Anti-cancer Efficacy

A study evaluated the cytotoxic effects of this compound on lung cancer cell lines (A549). The results indicated an IC50 value of approximately 15 µM, demonstrating significant anti-proliferative effects compared to control groups .

Case Study 2: Anti-tuberculosis Activity

In another research effort, the compound was tested against Mycobacterium tuberculosis using an ATP depletion assay. It exhibited an IC50 value of 27 µM, indicating promising activity against this pathogen .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Fluoro-2-methylquinazoline
Reactant of Route 2
5-Fluoro-2-methylquinazoline

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